molecular formula C11H13NO3 B6226914 methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate CAS No. 1249985-35-0

methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate

Cat. No.: B6226914
CAS No.: 1249985-35-0
M. Wt: 207.23 g/mol
InChI Key: LYVIVSUHQUKZNV-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a pyridine ring attached to a butanoate ester, which includes a ketone and a methyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate typically involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product . The reaction conditions usually involve refluxing the reactants in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The ketone and ester groups can undergo metabolic transformations, leading to the

Properties

CAS No.

1249985-35-0

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 2-methyl-3-oxo-4-pyridin-2-ylbutanoate

InChI

InChI=1S/C11H13NO3/c1-8(11(14)15-2)10(13)7-9-5-3-4-6-12-9/h3-6,8H,7H2,1-2H3

InChI Key

LYVIVSUHQUKZNV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CC1=CC=CC=N1)C(=O)OC

Purity

0

Origin of Product

United States

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